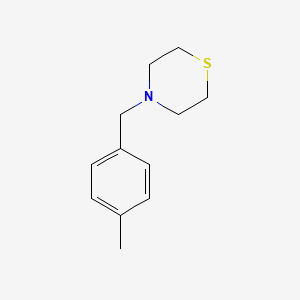

![molecular formula C13H15N5OS B2693851 1-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)-3-(噻吩-2-基甲基)脲 CAS No. 1795489-57-4](/img/structure/B2693851.png)

1-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)-3-(噻吩-2-基甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

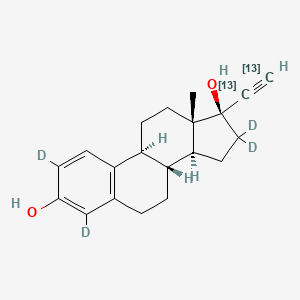

The compound “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea” is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves various synthetic routes. For instance, the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea” is complex due to the presence of multiple rings and functional groups. The imidazole ring is a key structural unit in this compound, which is known for its unique chemical properties .Chemical Reactions Analysis

The chemical reactions involving “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea” can be complex due to the presence of multiple reactive sites. For instance, the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been achieved using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .科学研究应用

抗癌治疗中的抗增殖剂:Bazin 等人 (2016) 的一项研究报告了 (imidazo[1,2-a]pyrazin-6-yl)ureas 的合成,它对非小细胞肺癌细胞系表现出细胞抑制活性。特别是,一种化合物在 P53 突变 NSCLC-N6-L16 细胞系中表现出选择性的剂量依赖性反应,并诱导 TP53 基因的过表达,表明其在重新激活肺癌细胞中突变的 p53 中的潜力 (Bazin 等人,2016).

抗菌应用:Azab 等人 (2013) 合成了含有磺酰胺基团的新型杂环化合物,旨在创造抗菌剂。他们的研究重点介绍了几种具有高抗菌活性的化合物,展示了这些脲衍生物在开发新的抗菌治疗中的潜力 (Azab 等人,2013).

MAP 激酶 p38α 的抑制剂:Getlik 等人 (2012) 专注于 N-吡唑、N'-噻唑脲 p38α 丝裂原活化蛋白激酶抑制剂的合成和生物学评价。这些化合物显示出有效的抑制作用,并且可能在针对 p38α MAPK 相关疾病的新疗法的开发中至关重要 (Getlik 等人,2012).

分子重排和新衍生物:Klásek 等人 (2007) 研究了 1-取代的 3a-烷基/芳基-9b-羟基-3,3a,5,9b-四氢-1H-咪唑并[4,5-c]喹啉-2,4-二酮的分子重排,导致形成新的吲哚和咪唑啉酮衍生物。这项研究有助于理解涉及咪唑衍生物的化学反应及其在合成新化合物中的潜在应用 (Klásek 等人,2007).

吡唑-乙酰胺衍生物和抗氧化活性:Chkirate 等人 (2019) 的一项研究合成了吡唑-乙酰胺衍生物并分析了它们的抗氧化活性。研究表明这些化合物作为抗氧化剂在各种应用中的潜在用途 (Chkirate 等人,2019).

未来方向

The future directions for the research and development of “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea” and similar compounds could involve exploring their potential applications in pharmaceutical, agrochemical, and material science applications . Further studies could also focus on improving the synthetic routes and understanding the mechanisms of action of these compounds .

作用机制

Target of Action

The primary target of the compound 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .

Mode of Action

The compound 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea acts as an inhibitor of mTOR . It binds to the ATP-binding site of mTOR, thereby preventing the phosphorylation of key substrates and leading to the inhibition of mTOR’s kinase activity .

Biochemical Pathways

The inhibition of mTOR by 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea affects several downstream pathways. One of the most significant is the PI3K/AKT/mTOR pathway , which is crucial for cell survival and growth . By inhibiting mTOR, the compound can suppress the phosphorylation of AKT and S6 at the cellular level .

Result of Action

The inhibition of mTOR by 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea leads to a decrease in cell proliferation, particularly in cancer cells . This is evidenced by its significant anti-proliferative activity against non-small cell lung cancer A549 and H460 .

属性

IUPAC Name |

1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c19-13(15-10-11-2-1-9-20-11)14-5-6-17-7-8-18-12(17)3-4-16-18/h1-4,7-9H,5-6,10H2,(H2,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRYIGVJSSZIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

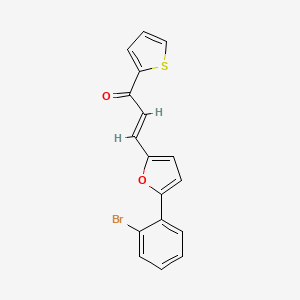

![Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2693768.png)

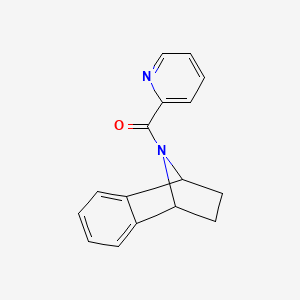

![N-[cyano(cyclopropyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2693769.png)

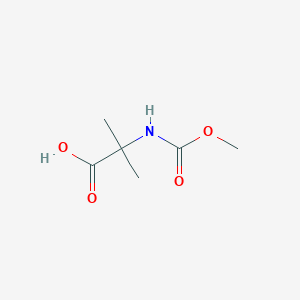

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2693771.png)

![2-Ethoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2693772.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2693774.png)

![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2693784.png)

![1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2693791.png)